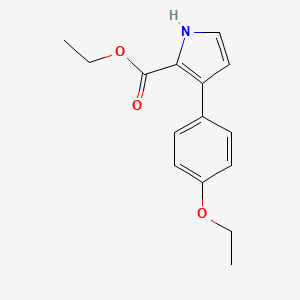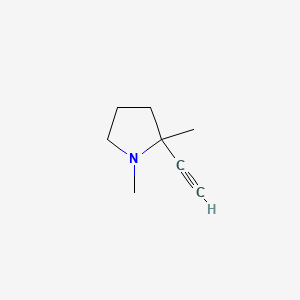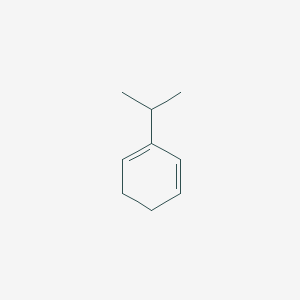![molecular formula C13H10Br2S2 B13708234 Bis[(2-bromophenyl)thio]methane](/img/structure/B13708234.png)
Bis[(2-bromophenyl)thio]methane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis[(2-bromophenyl)thio]methane is an organosulfur compound characterized by the presence of two bromophenyl groups attached to a central methylene group via sulfur atoms
准备方法
Synthetic Routes and Reaction Conditions
Bis[(2-bromophenyl)thio]methane can be synthesized through a general procedure involving the reaction of thiols or arenes with nitromethane in the presence of scandium triflate (Sc(OTf)3) and lithium perchlorate (LiClO4) as catalysts. The reaction is typically carried out under a nitrogen atmosphere with dry solvents and anhydrous conditions . The mixture is stirred at room temperature (25°C) for about 8 hours, and the product is purified using flash column chromatography on silica gel .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general synthetic route described above can be scaled up for industrial applications. The use of commercially available reagents and standard purification techniques makes this process feasible for larger-scale production.
化学反应分析
Types of Reactions
Bis[(2-bromophenyl)thio]methane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromophenyl groups to phenyl groups.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Phenyl-substituted derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Bis[(2-bromophenyl)thio]methane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organosulfur compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
作用机制
The mechanism of action of bis[(2-bromophenyl)thio]methane involves its interaction with molecular targets through its sulfur and bromine atoms. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but its ability to undergo oxidation and reduction reactions suggests potential redox activity in biological systems .
相似化合物的比较
Similar Compounds
Bis[(4-bromophenyl)thio]methane: Similar structure but with bromine atoms at the para position.
Bis[(2-chlorophenyl)thio]methane: Chlorine atoms instead of bromine.
Bis[(2-ethylphenyl)thio]methane: Ethyl groups instead of bromine.
Uniqueness
The bromine atoms can participate in various substitution reactions, making this compound a versatile intermediate for synthesizing a wide range of derivatives .
属性
分子式 |
C13H10Br2S2 |
|---|---|
分子量 |
390.2 g/mol |
IUPAC 名称 |
1-bromo-2-[(2-bromophenyl)sulfanylmethylsulfanyl]benzene |
InChI |
InChI=1S/C13H10Br2S2/c14-10-5-1-3-7-12(10)16-9-17-13-8-4-2-6-11(13)15/h1-8H,9H2 |
InChI 键 |
UMKGMUVWPMAGLO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)SCSC2=CC=CC=C2Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N-phenyl-1-[4-[4-(1,2,2-triphenylethenyl)phenyl]phenyl]methanimine](/img/structure/B13708182.png)



![3-(1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)propanoic acid](/img/structure/B13708210.png)



![6-Nitro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B13708259.png)

